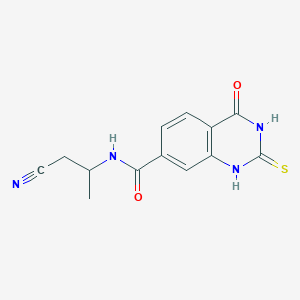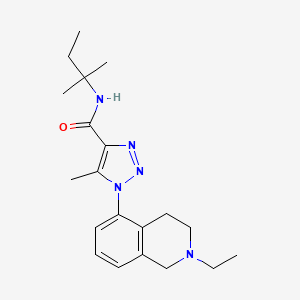
2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
科学研究应用
2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. In neurology, 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid has shown promise in the treatment of Alzheimer's disease and other neurodegenerative disorders. In oncology, 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid has been studied for its potential as an anti-cancer agent. In cardiology, 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid has been studied for its potential to regulate blood pressure and improve cardiovascular health.
作用机制
The mechanism of action of 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. Specifically, 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid may increase the levels of acetylcholine in the brain, which could improve cognitive function. 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid has also been shown to activate certain receptors in the body, such as the peroxisome proliferator-activated receptor gamma (PPARγ), which could have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects in the body. In animal studies, 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid has been shown to improve cognitive function, reduce inflammation, and regulate blood pressure. 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid has also been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid in lab experiments is its potential as a therapeutic agent in various fields of medicine. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of using 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid in lab experiments is its limited availability, which could make it difficult to conduct large-scale studies.
未来方向
There are several future directions for research on 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid. One area of focus could be the development of 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Another area of focus could be the development of 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid as an anti-cancer agent, particularly in the treatment of breast cancer. Additionally, further research could be conducted to elucidate the mechanism of action of 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid and its potential effects on other physiological systems in the body.
合成方法
The synthesis of 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid involves a multi-step process that begins with the reaction of 1-methyl-4-nitropyrazole with 2-phenoxyethanol to form 2-(2-phenoxyethyl)-1-methyl-4-nitropyrazole. This intermediate product is then reduced using sodium borohydride to produce 2-(2-phenoxyethyl)-1-methyl-4-aminopyrazole. The final step involves the reaction of 2-(2-phenoxyethyl)-1-methyl-4-aminopyrazole with ethyl 3-oxo-4-(2-phenoxyethyl)butanoate to form 2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid.
属性
IUPAC Name |
2-(1-methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-19-11-12(10-18-19)16-14(17(22)23)9-15(21)20(16)7-8-24-13-5-3-2-4-6-13/h2-6,10-11,14,16H,7-9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUKGODZFNTHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CC(=O)N2CCOC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpyrazol-4-yl)-5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![N-[[1-(4-chlorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573033.png)
![N,N-dimethyl-3-[(2-oxo-3H-indol-1-yl)methyl]furan-2-carboxamide](/img/structure/B7573036.png)
![2-(3-Chloro-4-fluorophenyl)-4-[(1-methylimidazol-2-yl)methyl]morpholine](/img/structure/B7573051.png)


![1-cyclopropyl-5-[(1-cyclopropyltetrazol-5-yl)methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573058.png)
![[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7573066.png)
![3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7573068.png)

![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7573081.png)
![N-(3-cyanothiophen-2-yl)-3-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propanamide](/img/structure/B7573089.png)
![1-[1-[2-(Benzenesulfinyl)ethyl]azetidin-3-yl]-4-methylpyrazole](/img/structure/B7573097.png)
